2-Fluorohept-6-ynoic acid
Overview
Description
2-Fluorohept-6-ynoic acid is a fluorinated organic compound with the molecular formula C7H9FO2. It is characterized by a seven-carbon chain with a triple bond between the sixth and seventh carbon atoms and a fluorine atom attached to the second carbon. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorohept-6-ynoic acid can be synthesized through several methods, including the fluorination of hept-6-ynoic acid. One common approach involves the reaction of hept-6-ynoic acid with a fluorinating agent such as Selectfluor or xenon difluoride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes, ensuring the efficient and safe handling of fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorohept-6-ynoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of various fluorinated derivatives.
Scientific Research Applications
2-Fluorohept-6-ynoic acid has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be employed in biological studies to investigate the effects of fluorination on biological systems.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluorohept-6-ynoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom in the compound can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Heptanoic acid
2-Fluoropentanoic acid
3-Fluorohexanoic acid
Properties
IUPAC Name |
2-fluorohept-6-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFYPWZLBSBOPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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